methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative featuring fluorinated aryl substituents at positions 1 and 6 and a methyl ester at position 3.
Properties
IUPAC Name |
methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c1-27-20(26)14-10-17(12-6-8-13(21)9-7-12)24-19-15(14)11-23-25(19)18-5-3-2-4-16(18)22/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHBGKHGPIHZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127138 | |
| Record name | Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011397-15-1 | |
| Record name | Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011397-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation with β-Keto Esters
A widely adopted method involves reacting 5-amino-3-methyl-1-(2-fluorophenyl)-1H-pyrazole with 4-fluorophenyl-substituted β-keto esters under acidic conditions. For example, ethyl pyruvate reacts with aromatic aldehydes to form intermediates that cyclize into the pyrazolo[3,4-b]pyridine core. Substituting ethyl pyruvate with methyl pyruvate enables direct incorporation of the methyl carboxylate group.
-
Schiff Base Formation : 5-Amino-3-methyl-1-(2-fluorophenyl)pyrazole (1.73 mmol) and 4-fluorobenzaldehyde (1.73 mmol) are heated in ethanol with HCl (1 drop) under reflux for 1 hour.
-
Cyclization : The intermediate Schiff base is treated with methyl pyruvate (1.73 mmol) in glacial acetic acid at 100°C for 1.5 hours.
-
Isolation : Crude product is filtered and recrystallized from ethanol, yielding the target compound (55–70%).
Solvent-Free Synthesis for Enhanced Efficiency
Recent advancements prioritize solvent-free conditions to improve sustainability and yield. A 2024 study demonstrated that omitting solvents during the initial Schiff base formation reduces reaction time from 6 hours to 45 minutes, achieving comparable yields (68–70%). Key advantages include:
-
Reduced Energy Input : Reactions proceed at 80°C instead of reflux temperatures.
-
Simplified Workup : Elimination of solvent evaporation steps.
-
Dry Condensation : Equimolar 5-aminopyrazole and 4-fluorobenzaldehyde are mixed with catalytic HCl and heated at 80°C for 45 minutes.
-
Cyclization : Methyl pyruvate and acetic acid are added directly to the dry mixture, followed by heating at 100°C for 1 hour.
Esterification of Carboxylic Acid Intermediates
An alternative route involves synthesizing the pyrazolo[3,4-b]pyridine-4-carboxylic acid intermediate, followed by esterification with methanol. This two-step approach is advantageous when direct cyclization with methyl pyruvate yields impurities.
-
The carboxylic acid is prepared via Pechmann condensation of resorcinol derivatives with fluorinated β-keto esters. For example, methyl 2-fluorobenzoylacetate reacts with 5-aminopyrazole under sulfuric acid catalysis to form the acid intermediate.
-
The acid (1 mmol) is refluxed with methanol (10 mL) and concentrated H₂SO₄ (0.1 mL) for 6 hours. Yield: 82–85%.
Japp–Klingemann Reaction for Ring Formation
Adapting the Japp–Klingemann reaction enables annulation of the pyrazole ring onto a prefunctionalized pyridine core. This method, though less common, offers regioselective control:
-
SNAr Reaction : 2-Chloro-3-nitropyridine reacts with hydrazine hydrate to form a hydrazinyl intermediate.
-
Diazotization and Cyclization : The intermediate undergoes diazotization with NaNO₂/HCl, followed by coupling with acetylacetone derivatives to form the pyrazole ring.
Yield : 65–72% after purification by column chromatography.
Comparative Analysis of Methods
Challenges in Fluorophenyl Group Introduction
Introducing fluorinated aryl groups requires precise control to avoid defluorination. Key findings include:
-
Electrophilic Aromatic Substitution : Direct fluorination of preformed pyrazolopyridines is ineffective due to ring deactivation.
-
Pre-Functionalized Intermediates : Fluorophenyl groups must be introduced early, typically via substituted aldehydes or β-keto esters.
X-ray crystallography confirms that fluorine atoms adopt conformations favoring intramolecular interactions (e.g., C–F···H–C), which stabilize the molecule but complicate purification .
Chemical Reactions Analysis
Oxidation Reactions
The methyl ester group at position 4 is susceptible to oxidation under acidic or basic conditions. Common oxidizing agents include:
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| KMnO₄ (acidic or neutral) | 1-(2-Fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Ester → carboxylic acid via radical intermediates. |
| CrO₃/H₂SO₄ (Jones reagent) | Same as above | Electrophilic oxidation of the ester carbonyl. |
The carboxylic acid derivative is pharmacologically significant, as similar pyrazolo[3,4-b]pyridine carboxylates are known PPARα agonists .
Reduction Reactions
The ester group and aromatic rings can undergo reduction under catalytic hydrogenation or metal hydride conditions:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| H₂/Pd-C (ethanol, 60°C) | 4-(Hydroxymethyl)-substituted derivative | Ester → primary alcohol. |
| LiAlH₄ (THF, reflux) | Same as above | Selective reduction of ester to alcohol without altering fluorophenyl groups. |
The fluorophenyl substituents generally resist hydrogenation due to the strong C–F bond, preserving aromaticity under mild conditions.
Nucleophilic Substitution
The fluorine atoms on the 2- and 4-fluorophenyl groups participate in nucleophilic aromatic substitution (NAS), facilitated by electron-withdrawing effects of adjacent substituents:
| Nucleophile/Conditions | Product | Mechanism |
|---|---|---|
| NH₃ (Cu catalyst, 150°C) | Amino-substituted phenyl derivatives | Fluorine replaced via SNAr mechanism. |
| NaSH (DMF, 100°C) | Thiol-substituted derivatives | Requires deprotonation of thiol nucleophile. |
The para-fluorine on the 4-fluorophenyl group is more reactive in NAS due to reduced steric hindrance compared to the ortho-fluorine.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Notes |
|---|---|---|
| NaOH (H₂O/EtOH, reflux) | Sodium carboxylate salt | Saponification with quantitative yields. |
| HCl (aq., 80°C) | Free carboxylic acid | Acid-catalyzed ester cleavage. |
Hydrolysis products are intermediates for further derivatization, such as amide bond formation .
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes electrophilic substitution at electron-rich positions (e.g., C-5 or C-7):
Fluorophenyl groups exert minimal steric effects but moderate electronic effects on substitution patterns .
Cycloaddition and Ring-Opening Reactions
The pyridine ring participates in [4+2] cycloaddition reactions under thermal or photochemical conditions:
| Reagent/Conditions | Product | Application |
|---|---|---|
| Dimethyl acetylenedicarboxylate (DMAD, 120°C) | Fused bicyclic adducts | Expands heterocyclic diversity for drug discovery. |
These reactions are critical for synthesizing polycyclic frameworks with enhanced bioactivity .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos | Amino-substituted analogs |
Such reactions enable modular functionalization for structure-activity relationship (SAR) studies.
Scientific Research Applications
Synthesis and Characterization
Recent advancements in synthetic methodologies have facilitated the efficient production of pyrazolo[3,4-b]pyridine derivatives. For instance, a novel synthetic route has been developed that allows for the construction of complex pyrazolo[3,4-b]pyridine scaffolds under mild conditions, yielding high purity products suitable for biological evaluation .
Anticancer Activity
Research has demonstrated that methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits promising anticancer properties. A study involving a series of synthesized pyrazolo[3,4-b]pyridine derivatives showed significant inhibitory effects on various cancer cell lines, including breast and lung cancers. The compounds were evaluated using MTT assays, revealing IC50 values in the nanomolar range against specific cancer types .
Anti-Diabetic Properties
The compound has also been investigated for its potential as an anti-diabetic agent. In vitro studies have indicated that derivatives of pyrazolo[3,4-b]pyridine can effectively inhibit the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism. The synthesized compounds showed better inhibitory activity compared to standard drugs like acarbose, with IC50 values significantly lower than those of reference compounds .
Case Studies and Research Findings
Several case studies underscore the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- A study highlighted the synthesis and evaluation of 38 different pyrazolo[3,4-b]pyridine derivatives against TRKA receptors, with several compounds exhibiting nanomolar inhibitory activity, indicating their potential as targeted cancer therapeutics .
- Another investigation focused on the anti-diabetic properties where newly synthesized derivatives demonstrated superior activity against α-amylase compared to existing treatments. The results were corroborated by molecular docking studies that provided insights into binding interactions at the molecular level .
Data Tables
Mechanism of Action
The mechanism of action of methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Modifications
Position 4: Ester vs. Carboxylic Acid
- Target Compound : Methyl ester (C₂₁H₁₆F₂N₃O₂, theoretical molecular weight ~395.37 g/mol).
- Analog : 1-(2-Fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₂₀H₁₄F₂N₃O₂, molecular weight 376.35 g/mol) .
- The carboxylic acid derivative lacks the methyl ester, reducing lipophilicity (logP) and enhancing solubility in aqueous media. This modification is critical for pharmacokinetics, as ester-to-acid conversion often occurs metabolically via hydrolysis.
Position 6: Fluorophenyl vs. Other Aryl Groups
- Target Compound : 4-Fluorophenyl at position 4.
- Analog: 6-(4-Methoxyphenyl)-3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (C₂₃H₁₉FN₃O₃, molecular weight 419.42 g/mol) .
Position 1: Fluorophenyl vs. Bulky Substituents
Physicochemical Properties
- Fluorine Impact: Fluorine at both phenyl groups (target compound) enhances metabolic stability and binding affinity compared to non-fluorinated analogs due to reduced oxidative metabolism and increased electronegativity .
- Ester vs. Acid : Methyl ester derivatives generally exhibit higher cell membrane permeability, whereas carboxylic acids are more water-soluble, favoring renal excretion .
Pharmacological Relevance
- Selectivity : Bulky substituents (e.g., cyclopropyl, chlorophenylmethyl) may reduce off-target effects but require optimization for bioavailability .
Biological Activity
Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole and pyridine ring system with fluorinated phenyl substituents. Its molecular formula is with a molecular weight of approximately 299.30 g/mol. The presence of fluorine atoms enhances lipophilicity, which may influence its interaction with biological targets .
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can act on various biological pathways. Notably, this compound has been studied for its potential as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and energy homeostasis .
Structure-Activity Relationships (SAR)
SAR studies have highlighted that the steric bulkiness of substituents and their position significantly affect biological activity. For instance, modifications in the fluorine substituents can enhance or diminish activity against specific targets. A study demonstrated that certain derivatives exhibited comparable efficacy to established drugs like fenofibrate in reducing plasma triglyceride levels in animal models .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating signaling pathways associated with inflammation .
- Antioxidant Effects : Some derivatives have shown promising antioxidant activities, which could be beneficial in managing oxidative stress-related conditions .
Case Studies
- In Vivo Studies : In a study involving high-fructose-fed rats, a derivative of the compound demonstrated significant reductions in triglyceride levels, indicating its potential application in metabolic disorders .
- Kinase Inhibition : A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer biology. One derivative showed nanomolar-level inhibitory activity against TRKA .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(2-chlorophenyl)-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Chlorinated phenyl groups | Different reactivity due to chlorine |
| Methyl 1-(phenyl)-6-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Non-fluorinated phenyl groups | Broader aromatic system |
| Methyl 1-(2-methylphenyl)-6-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Methyl substitutions on phenols | Altered lipophilicity |
Q & A
Q. What synthetic methodologies are most effective for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, the Biginelli reaction has been employed for analogous structures using aldehydes, β-keto esters, and thioureas under acidic conditions to form dihydropyrimidinones, which can be further functionalized . Alternatively, condensation of aminopyrazoles with diarylideneketones in ethanol under reflux, followed by recrystallization, has yielded structurally related pyrazolo-pyridine derivatives . Optimization of reaction time (3.5–6 hours) and solvent (e.g., glacial acetic acid/ethanol mixtures) is critical for improving yields.
Q. How can spectroscopic techniques (NMR, IR) confirm the regiochemistry of fluorine substituents in this compound?
- 1H NMR : The deshielding effects of fluorine atoms on adjacent protons can distinguish between 2-fluorophenyl and 4-fluorophenyl groups. For instance, protons ortho to fluorine in the 2-fluorophenyl moiety typically resonate downfield (δ 7.8–8.2 ppm) compared to para-substituted analogs.
- 19F NMR : Distinct chemical shifts for fluorine atoms in different positions (e.g., ~-110 ppm for para-F vs. ~-100 ppm for ortho-F in aryl fluorides) provide unambiguous regiochemical assignment.
- IR : Stretching frequencies for C-F bonds (~1200–1150 cm⁻¹) and ester carbonyl groups (~1700 cm⁻¹) validate structural integrity .
Q. What strategies improve the solubility of this lipophilic compound for in vitro assays?
Co-solvent systems (e.g., DMSO/PBS mixtures) or micellar formulations using surfactants like Tween-80 are commonly employed. Fluorine substituents enhance polarity slightly, but derivatization (e.g., converting the methyl ester to a water-soluble carboxylate salt) may be necessary for aqueous compatibility .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine activates aryl halides toward palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the 2-fluorophenyl group may reduce reaction rates. Computational studies (DFT) on charge distribution and frontier molecular orbitals can predict optimal coupling sites . Experimental validation via controlled reactions with boronic acids (e.g., varying substituents on the pyrazole ring) is recommended .
Q. What mechanistic insights explain contradictory yields in cyclization reactions for similar pyrazoloquinoline derivatives?
Discrepancies in yields (e.g., 60% vs. 85% for analogous syntheses) may arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization but may promote side reactions.
- Acid catalysis : Glacial acetic acid vs. HCl can alter protonation states of intermediates, affecting reaction pathways . Systematic screening using design of experiments (DoE) can identify critical parameters (temperature, catalyst loading) for reproducibility .
Q. How can thermal stability and degradation pathways of this compound be characterized for storage optimization?
- TGA/DSC : Thermogravimetric analysis determines decomposition temperatures (>200°C for similar fluorinated pyrazoloquinolines) .
- Accelerated stability studies : Storage under varied conditions (40°C/75% RH, light exposure) with HPLC monitoring identifies degradation products (e.g., ester hydrolysis to carboxylic acid) .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
Molecular docking (AutoDock Vina) with homology-modeled kinase domains (e.g., JAK2 or BRAF) can prioritize targets. MD simulations (AMBER/CHARMM) assess binding mode stability, while QSAR models correlate substituent effects (e.g., fluorine position) with inhibitory activity . Experimental validation via kinase inhibition assays (IC50 determination) is essential .
Methodological Considerations
Q. How can regioselective functionalization of the pyrazolo[3,4-b]pyridine core be achieved?
- Electrophilic substitution : Fluorine directs incoming electrophiles to meta positions. Nitration or halogenation at C5 can be achieved using HNO3/H2SO4 or NXS (X = Cl, Br) .
- Metalation : Directed ortho-metalation (DoM) with LDA at C3 enables introduction of alkyl/aryl groups .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
